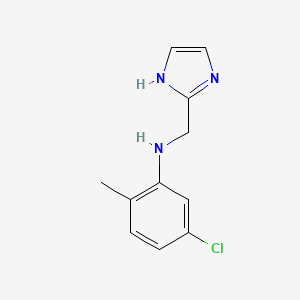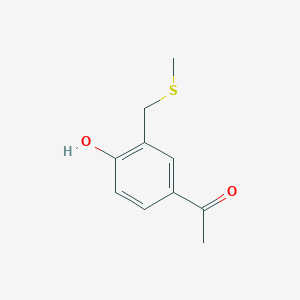![molecular formula C10H11NO B13256371 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine](/img/structure/B13256371.png)
2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Oxabicyclo[310]hexan-1-yl}pyridine is a chemical compound with the molecular formula C10H11NO It features a bicyclic structure with an oxabicyclohexane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and catalysis can be applied to scale up the production of this compound. The use of photoredox catalysts and controlled reaction conditions are crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: It can be used in the development of new drugs and therapeutic agents due to its potential biological activity.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{6-Oxabicyclo[3.1.0]hexan-1-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The oxabicyclohexane ring and pyridine ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A related compound with a similar bicyclic structure but without the pyridine ring.
6-Oxabicyclo[3.1.0]hexan-2-one: Another similar compound with a ketone functional group.
Uniqueness
2-{6-Oxabicyclo[310]hexan-1-yl}pyridine is unique due to the presence of both the oxabicyclohexane ring and the pyridine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(6-oxabicyclo[3.1.0]hexan-1-yl)pyridine |
InChI |
InChI=1S/C10H11NO/c1-2-7-11-8(4-1)10-6-3-5-9(10)12-10/h1-2,4,7,9H,3,5-6H2 |
InChI Key |
ACAZKQLTTYMSHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(O2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13256301.png)
![2-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13256307.png)





![Methyl(([4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl))amine](/img/structure/B13256338.png)




![3,5-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13256375.png)
